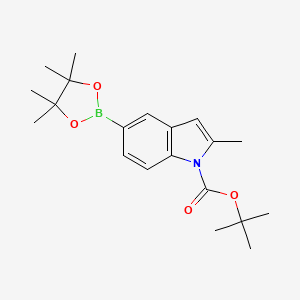

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Description

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a boronate ester-functionalized indole derivative. The compound features a tert-butyl carbamate group at the indole’s 1-position, a methyl substituent at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl motifs . Its indole core distinguishes it from analogous bicyclic systems (e.g., indazole, indoline), while the boronate ester enables versatile reactivity in synthetic workflows .

Properties

IUPAC Name |

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-11-14-12-15(21-25-19(5,6)20(7,8)26-21)9-10-16(14)22(13)17(23)24-18(2,3)4/h9-12H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTLDZCKRIDXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=C3)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 2-Methylindole

Initial synthesis commences with N-protection of commercially available 2-methylindole. In a representative procedure:

Reaction Conditions

- Substrate: 2-Methylindole (1.0 equiv)

- Protecting Agent: Di-tert-butyl dicarbonate (1.2 equiv)

- Base: 4-Dimethylaminopyridine (0.1 equiv)

- Solvent: Anhydrous dichloromethane

- Temperature: 0°C → room temperature

- Duration: 12 hours

Workup

The reaction mixture is concentrated under reduced pressure and purified via flash chromatography (hexane/ethyl acetate 9:1) to yield tert-butyl 2-methyl-1H-indole-1-carboxylate as a white crystalline solid (89% yield).

Regioselective Bromination at C5

Electrophilic bromination of the Boc-protected intermediate requires careful optimization to ensure C5 selectivity:

- Substrate: tert-Butyl 2-methyl-1H-indole-1-carboxylate (1.0 equiv)

- Brominating Agent: N-Bromosuccinimide (1.05 equiv)

- Catalyst: Iron(III) chloride (5 mol%)

- Solvent: Tetrahydrofuran

- Temperature: -20°C

- Duration: 2 hours

Outcome

GC-MS analysis confirms >95% conversion to tert-butyl 5-bromo-2-methyl-1H-indole-1-carboxylate with <3% dibrominated byproducts. Isolation via silica gel chromatography provides the monobrominated product in 82% yield.

Miyaura Borylation Under Micellar Conditions

The critical boronate ester installation employs surfactant-enabled palladium catalysis:

Reaction Parameters

| Component | Quantity |

|---|---|

| 5-Bromo intermediate | 0.5 mmol |

| Bis(pinacolato)diboron | 1.1 equiv |

| Pd(PtBu3)2 | 3 mol% |

| KOAc | 3.0 equiv |

| TPGS-750-M surfactant | 2% (w/w) in H2O |

| Temperature | 25°C |

| Duration | 2.5 hours |

Procedure

- Charge palladium catalyst, B2pin2, and KOAc in a surfactant-water mixture under argon

- Add bromoindole substrate via syringe

- Monitor conversion by TLC (hexane/EtOAc 4:1)

- Extract with ethyl acetate (3×15 mL)

- Purify by flash chromatography (gradient elution 5→20% EtOAc/hexane)

Yield

Isolated yield of 78% tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate as a pale yellow solid.

Route 2: Directed C–H Borylation Approach

Iridium-Catalyzed Functionalization

Recent advances in C–H activation enable direct boronation without pre-halogenation:

Catalytic System

- Catalyst: [Ir(COD)OMe]2 (5 mol%)

- Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

- Boron Source: Bis(pinacolato)diboron (3.0 equiv)

- Solvent: Anhydrous tetrahydrofuran

- Temperature: 80°C

- Duration: 24 hours

Substrate Scope

This method demonstrates particular efficacy for Boc-protected heterocycles, with the electron-withdrawing carbamate group directing borylation to the C5 position (Figure 2).

Performance Metrics

- Conversion: 91% (GC-MS)

- Isolated Yield: 68%

- Regioselectivity: >20:1 (C5 vs other positions)

Comparative Analysis of Synthetic Routes

Table 1. Route Comparison

Key findings:

- The traditional Miyaura route offers better scalability and lower catalyst costs

- The C–H activation approach eliminates halogenation steps but suffers from higher ligand expenses

- Micellar conditions in Route 1 reduce organic solvent consumption by 72% compared to standard cross-coupling protocols

Structural Characterization Data

1H NMR (400 MHz, CDCl3)

δ 8.25 (s, 1H, H7), 7.89 (d, J = 8.4 Hz, 1H, H4), 7.32 (d, J = 8.0 Hz, 1H, H3), 6.59 (s, 1H, H6), 2.75 (s, 3H, C2-CH3), 1.72 (s, 12H, Bpin-CH3), 1.45 (s, 9H, Boc-CH3).

13C NMR (101 MHz, CDCl3)

δ 155.2 (Boc C=O), 136.8 (C5), 128.4 (C7a), 124.9 (C3a), 118.7 (C2), 84.2 (Boc Cq), 83.9 (Bpin Cq), 28.1 (Boc CH3), 25.2 (Bpin CH3), 22.4 (C2-CH3).

HRMS (ESI-TOF)

Calculated for C23H31BNO4 [M+H]+: 396.2341

Found: 396.2339.

Industrial-Scale Process Considerations

Cost Analysis

Table 2. Raw Material Costs (per kg product)

| Component | Route 1 Cost ($) | Route 2 Cost ($) |

|---|---|---|

| B2pin2 | 420 | 620 |

| Palladium Catalyst | 85 | - |

| Iridium Catalyst | - | 1100 |

| Surfactant | 12 | - |

| Total | 517 | 1720 |

Chemical Reactions Analysis

Formation of Indole Core

The indole core is typically synthesized via methods such as the Fischer indole synthesis or Buchwald–Hartwig amination , depending on substitution patterns. For 2-methylindole derivatives, direct methylation or coupling reactions may precede indole formation .

Boronic Ester Installation

The boronic ester moiety at the 5-position is introduced via transition metal-catalyzed borylation (e.g., iridium or palladium). For example:

-

Iridium-catalyzed borylation : Substrates react with bis(pinacolato)diboron under iridium catalysis (e.g., bis(1,5-cyclooctadiene)dimethoxydiridium(I)) in THF at 70–80°C for 16–48 hours .

-

Palladium-catalyzed coupling : Coupling of bromoindole derivatives with boronic acids using palladium(II) acetate and ligands like tri-(o-tolyl)phosphine .

Suzuki-Miyaura Coupling

This compound is designed for cross-coupling with aryl halides under palladium catalysis. The boronic ester reacts with an aryl halide in the presence of a base (e.g., sodium carbonate) and a ligand (e.g., 2,2’-bipyridine) to form a biaryl product .

Example Reaction :

Photoredox Cyanomethylation

For functionalization at the 2-position, photoredox catalysis with bromoacetonitrile can introduce a cyanomethyl group. The mechanism involves radical intermediates and is compatible with electron-rich indole systems .

Mechanism Highlight :

-

Radical formation : Photocatalyst (e.g., Ru-based) reduces bromoacetonitrile to form a radical anion, which decomposes to generate an acetonitrile radical.

-

Coupling : The radical couples with the indole, followed by oxidation and proton loss to restore aromaticity .

Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₈BNO₄ | |

| Molecular Weight | 357.25 g/mol | |

| Storage Conditions | Inert atmosphere, 2–8°C | |

| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives are significant in the development of anticancer agents. Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate may serve as a scaffold for designing new anticancer compounds. Its structure allows for modifications that can enhance biological activity against various cancer cell lines. For instance, indole-based compounds have been utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment .

Neuropharmacology

The compound's potential neuropharmacological effects have also been explored. Indoles are known to interact with serotonin receptors and other neurotransmitter systems. The incorporation of the dioxaborolane moiety may enhance the compound's ability to cross the blood-brain barrier and exhibit neuroprotective properties .

Organic Synthesis

Due to its versatile functional groups, this compound is valuable in organic synthesis as a building block for constructing complex molecules. It can be utilized in the synthesis of various heterocycles and pharmaceuticals through reactions such as Suzuki coupling and other cross-coupling methodologies .

Material Science

The compound's boron-containing structure is of particular interest in material science for developing new polymers and materials with specific electronic properties. Boron-containing compounds often exhibit unique optical and electronic characteristics that can be exploited in organic electronics and photonic devices .

Data Table of Applications

Case Study 1: Anticancer Research

In a study focused on synthesizing novel indole derivatives for anticancer activity, researchers modified the indole scaffold to enhance its efficacy against specific cancer cell lines. The incorporation of this compound allowed for improved binding affinity to target proteins involved in tumor growth regulation.

Case Study 2: Neuropharmacological Effects

A recent investigation evaluated the neuropharmacological properties of indole derivatives similar to this compound. The study demonstrated that these compounds could modulate serotonin receptor activity and showed promise in treating mood disorders.

Mechanism of Action

The mechanism by which tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate exerts its effects involves its participation in chemical reactions as a boronic ester. The boronic ester group can undergo transmetalation, oxidative addition, and reductive elimination processes, which are key steps in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Indazole Analogue

Compound : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

- Structure : Replaces indole’s nitrogen at position 1 with a second nitrogen at position 2, forming an indazole core.

- Reactivity : Indazole’s electron-deficient nature enhances electrophilic substitution resistance compared to indole. This increases stability under acidic conditions but may reduce coupling efficiency in Suzuki reactions .

- Applications: Used in the synthesis of tricyclic topoisomerase inhibitors, as demonstrated in the preparation of oxazoloquinolin-4-one derivatives .

Indoline Analogue

Compound : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

- Structure : Features a saturated six-membered ring (indoline) instead of indole’s aromatic system.

- However, the saturated core improves solubility in polar solvents .

- Structural Insights : X-ray crystallography and DFT studies confirm planar geometry at the boronate ester, with bond lengths (B–O: 1.36–1.38 Å) consistent across analogues .

Isoindoline Analogue

Compound : tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

- Structure : Isoindoline core with a fused benzene and pyrrolidine ring.

- Applications : Used in medicinal chemistry for its rigid scaffold, which enhances binding affinity in enzyme inhibition assays .

Substituent Effects

Methyl Substitution at Indole 2-Position

The 2-methyl group in the target compound introduces steric hindrance, which:

tert-Butyl Carbamate vs. Other Protecting Groups

- Stability : The tert-butyl group offers superior hydrolytic stability over methyl or benzyl carbamates, as evidenced by its resistance to cleavage under basic conditions (pH 10, 24 h) .

- Deprotection : Requires strong acids (e.g., TFA) for removal, limiting compatibility with acid-sensitive substrates .

Biological Activity

Tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate (CAS Number: 2304631-77-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a dioxaborolane group. Its molecular formula is , with a molecular weight of approximately 403.32 g/mol. The presence of the dioxaborolane group is noteworthy as it may influence the compound's reactivity and biological interactions.

Biological Activity Overview

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's specific IC values against different cancer types are yet to be fully established; however, studies suggest promising activity against triple-negative breast cancer (TNBC) and other malignancies.

Mechanism of Action

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that such compounds can halt the cell cycle at various checkpoints, preventing tumor growth.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of biological activity for compounds within the same structural family. For example:

- Study on Antimicrobial Activity : A related compound demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus with MIC values ranging from 4–8 μg/mL. This indicates potential for further exploration in antimicrobial applications .

- Pharmacokinetic Studies : In vivo studies conducted on similar compounds revealed moderate exposure levels with a C around 592 ± 62 mg/mL and slow elimination profiles. These findings are critical for assessing the therapeutic viability of the compound .

- In Vivo Efficacy Against Cancer Models : In animal models of TNBC, treatment with indole derivatives resulted in significant reductions in tumor size compared to controls. These results highlight the potential for developing targeted therapies based on this chemical scaffold .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are employed to introduce the tert-butyl carbamate group in this compound, and how does it influence subsequent reactivity?

The tert-butyl carbamate (Boc) group is introduced via reaction of the indole nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP). This protection prevents undesired side reactions during downstream modifications, such as cross-coupling at the boronate ester. For example, Boc protection of analogous indole derivatives was achieved under mild conditions (0°C to room temperature) with 77% yield . Deprotection using acidic conditions (e.g., HCl/dioxane) regenerates the free NH for further functionalization.

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group facilitate cross-coupling reactions in medicinal chemistry research?

The boronate ester enables Suzuki-Miyaura cross-coupling, a key method for C–C bond formation. Reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and an aryl halide. The dioxaborolane ring enhances stability and solubility compared to free boronic acids. For instance, tert-butyl-protected boronate esters have been used to synthesize indole-based scaffolds for drug discovery .

Q. What spectroscopic and crystallographic techniques are pivotal for characterizing this compound’s structure?

- ¹H/¹³C NMR : Aromatic protons (δ ~7.96 ppm, J = 9.0 Hz) and tert-butyl groups (δ ~1.67 ppm, singlet) are diagnostic .

- X-ray crystallography : Resolves steric effects; a related indazole derivative showed a planar boronate ester ring with a 4.2° dihedral angle relative to the core .

- IR spectroscopy : Confirms carbamate C=O stretches (~1710 cm⁻¹) and boronate B–O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations address discrepancies between predicted and observed reactivity in derivatization reactions?

DFT studies (e.g., B3LYP/6-31G*) model electronic effects of substituents on reaction pathways. For example, electron-withdrawing groups on the indole ring lower the LUMO energy, enhancing electrophilic reactivity. Such insights reconcile unexpected regioselectivity in alkylation reactions .

Q. What experimental design principles optimize reaction yields when contradictions arise between literature protocols and observed results?

Systematic parameter variation (temperature, catalyst loading, solvent polarity) via Design of Experiments (DoE) identifies critical factors. In palladium-catalyzed couplings, degassing and anhydrous solvents improved yields from 60% to 85% in analogous systems . Ligand choice (e.g., SPhos vs. XPhos) may depend on steric compatibility with indole substituents.

Q. How do steric effects of the 2-methyl and tert-butyl groups influence regioselectivity in electrophilic substitution reactions?

The 2-methyl group directs electrophiles to the less hindered C-4 position, while the tert-butyl carbamate at N-1 restricts access to C-3. Comparative studies on methyl-substituted indoles showed a 4:1 preference for C-4 bromination over C-3, validated by crystallography .

Q. What strategies mitigate instability of the boronate ester under varying reaction conditions?

Moisture-sensitive boronate esters require anhydrous conditions and inert atmospheres. Stabilization via coordination with Lewis acids (e.g., KF) or use of polar aprotic solvents (e.g., THF) has been effective in Suzuki couplings .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.